Benzoic acid, 3-(2-propynyloxy)-
Overview
Description
“Benzoic acid, 3-(2-propynyloxy)-” is a carboxylic acid derivative that contains both a propynyl and a benzoic acid functional group . It is commonly used in organic synthesis as a building block for the preparation of various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 3-(2-propynyloxy)-” contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving “Benzoic acid, 3-(2-propynyloxy)-” are not available, benzoic acid, a related compound, can undergo a variety of reactions. For instance, benzoic acid can be oxidized to phenol using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) .Scientific Research Applications
Polymerization and Material Science
Benzoic acid derivatives, including 3-(2-propynyloxy)-, have applications in polymerization and material science. For instance, a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, was used to create multilayered structures in liquid crystal phases, which were then photopolymerized to maintain their structure (Kishikawa, Hirai, & Kohmoto, 2008). Additionally, derivatives of benzoic acid, such as 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, are utilized in synthesizing lanthanide-based coordination polymers with potential applications in photophysical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Crystallography and Chemistry
The compound 4-(4-propoxybenzoyloxy)benzoic acid, related to benzoic acid, 3-(2-propynyloxy)-, is an important intermediate for the synthesis of ligands used in polymeric liquid crystals. Its crystal structure plays a crucial role in the development of these materials (Muhammad, Rauf, Ebihara, & Hameed, 2008). Moreover, benzoic acid derivatives are involved in Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, illustrating their utility in organic synthesis and chemical processes (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Pharmaceuticals and Drug Development
In the field of pharmaceuticals, benzoic acid and its derivatives are explored for their potential as drug precursors and in drug development processes. For example, 4-[1-Methyl-2,4-dioxo-6-(3-phenyl-prop-1-ynyl)-1,4-dihydro-2H-quinazolin-3-ylmethyl]-benzoic acid, a derivative, was investigated as a matrix metalloproteinase-13 inhibitor (Zhang, 2012).
Nanotechnology and Liquid Crystals
Research into benzoic acid derivatives extends to nanotechnology and liquid crystals. The effect of dispersing ZnO nanoparticles in liquid crystalline p-n-propoxy/propyl benzoic acids was studied to understand the influence on optical properties, which has implications for advanced materials and display technologies (Jayaprada et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Mode of Action
The specific mode of action of Benzoic acid, 3-(2-propynyloxy)- The mode of action of benzoic acid involves its ability to bind to amino acids, leading to their excretion and a decrease in ammonia levels .
Biochemical Pathways
The biochemical pathways affected by Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to be involved in theshikimate and phenylpropanoid pathways in plants . It is also part of the core β-oxidative pathway of benzoic acid biosynthesis in plants .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , which may provide some insight into its pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of Benzoic acid, 3-(2-propynyloxy)- Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Benzoic acid, 3-(2-propynyloxy)- It is known that benzoic acid is one of the most common organic acids in the earth’s atmosphere and an important component of atmospheric aerosol particles . The reaction mechanism of OH, NO3, and SO4− radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere have been studied .
Properties
IUPAC Name |
3-prop-2-ynoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERILFFCDZRBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519499 | |
Record name | 3-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85607-73-4 | |
Record name | 3-[(Prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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